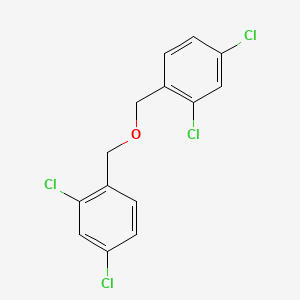
2,2',4,4'-Tetrachlorodibenzyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4,4’-Tetrachlorodibenzyl ether is an organic compound with the molecular formula C14H10Cl4O . It is also known by other names such as 1,1’-(Oxydimethanediyl)bis(2,4-dich), 4,4’-(oxybis(methylene))bis(1,3-dichlorobenzene), and Bis(2,4-dichlorobenzyl) ether .
Molecular Structure Analysis
The molecular structure of 2,2’,4,4’-Tetrachlorodibenzyl ether consists of 14 carbon atoms, 10 hydrogen atoms, 4 chlorine atoms, and 1 oxygen atom . The average mass is 336.041 Da and the monoisotopic mass is 333.948578 Da .Applications De Recherche Scientifique
Photolysis in Water
Dulin, Drossman, and Mill (1986) investigated the photolysis of chloroaromatics, including 2,2',4,4'-tetrachlorodibenzyl ether, in water. They discovered that exposure to light in the 250-300 nm range led to the production of corresponding phenols. This study is significant for understanding the environmental fate of such compounds when exposed to sunlight (Dulin, Drossman, & Mill, 1986).
Flame Retardant Exposure
Research by Sjödin et al. (1999) explored the exposure of workers to polybrominated diphenyl ethers (PBDEs), including 2,2',4,4'-tetrachlorodibenzyl ether, in various occupational environments. This study is crucial for understanding occupational health risks associated with these compounds (Sjödin et al., 1999).
Environmental Contamination and Metabolism
Marsh et al. (2006) identified hydroxylated metabolites of 2,2',4,4'-tetrabromodiphenyl ether in rat feces, contributing to the understanding of how such compounds are metabolized and potentially impact the environment (Marsh et al., 2006).
Degradation in Liquid Systems
Yang et al. (2018) found a synergistic effect of ball-milled Al particles with vitamin B12 on the degradation of 2,2',4,4'-tetrabromodiphenyl ether in liquid systems. This research provides insights into potential methods for remediating environmental contamination by these compounds (Yang et al., 2018).
Synthesis and Characterization
A study by Marsh et al. (1999) on the synthesis and characterization of polybrominated diphenyl ethers provides foundational knowledge on the physical and chemical properties of these compounds, including 2,2',4,4'-tetrachlorodibenzyl ether (Marsh et al., 1999).
Biotransformation by Sphingomonas wittichii
Hong et al. (2002) demonstrated the biotransformation of diaryl ethers like 2,2',4,4'-tetrachlorodibenzyl ether by the strain Sphingomonas wittichii RW1, indicating potential bioremediation applications (Hong et al., 2002).
Orientations Futures
Future research could focus on the potential effects of 2,2’,4,4’-Tetrachlorodibenzyl ether on biological systems, similar to studies conducted on BDE-47. For instance, one study used high-throughput RNA sequencing to investigate the effects of BDE-47 on the retina and bone development of zebrafish larvae . Another study investigated the transgenerational effects of different sequential exposure to BDE-47 and lead on Caenorhabditis elegans .
Propriétés
IUPAC Name |
2,4-dichloro-1-[(2,4-dichlorophenyl)methoxymethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4O/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYHVMDKERUNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,4'-Tetrachlorodibenzyl ether | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

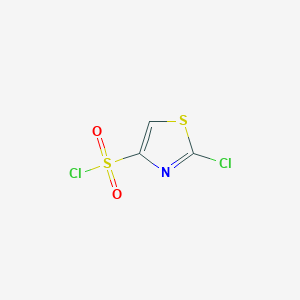
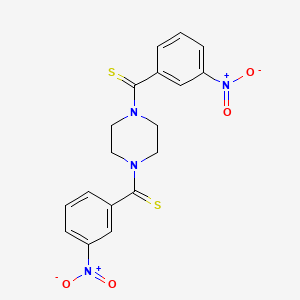
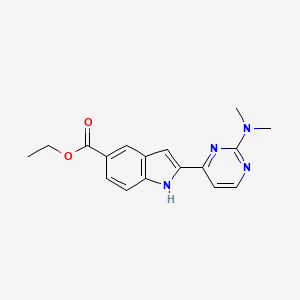
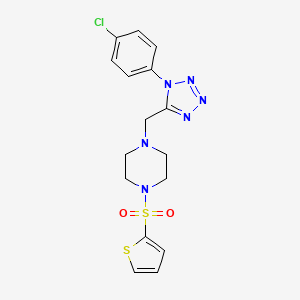

![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)
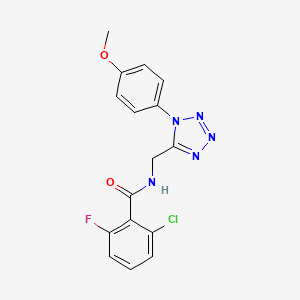
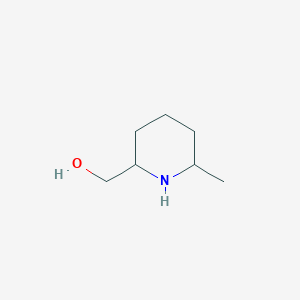

![N-(3-methylbutyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2521655.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2521657.png)
![N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2521659.png)
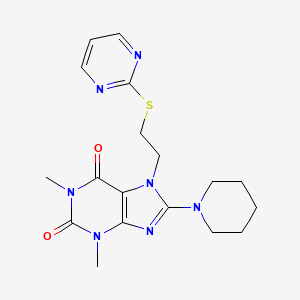
![8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2521662.png)